

An In-depth Technical Guide to the Structure and Application of BM-PEG3

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Compound of Interest

Compound Name: **BM-PEG3**

Cat. No.: **B120568**

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For researchers, scientists, and drug development professionals, understanding the molecular architecture and reactivity of crosslinking agents is paramount. **BM-PEG3** (1,11-Bis-maleimidotetraethyleneglycol) is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules. This guide provides a detailed examination of its structure, properties, and common applications, complete with experimental protocols and pathway visualizations.

Molecular Structure and Properties of BM-PEG3

BM-PEG3 is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.^[1] Its structure consists of three key components: two terminal maleimide groups and a central polyethylene glycol (PEG) spacer.

- **Maleimide Groups:** These moieties are highly reactive towards sulphydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.^[2] This reaction is most efficient at a pH range of 6.5-7.5.^[3]
- **PEG3 Spacer:** The central spacer is a hydrophilic chain of three ethylene glycol units. This PEG linker imparts several advantageous properties to the molecule and its conjugates, including increased water solubility, reduced aggregation, and potentially lower immunogenicity.^[4]

The systematic name for **BM-PEG3** is 1,11-bis(maleimido)triethylene glycol.^[1]

Quantitative Data

A summary of the key quantitative properties of **BM-PEG3** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	352.34 g/mol	[3][4][5]
Empirical Formula	C ₁₆ H ₂₀ N ₂ O ₇	[4][5]
Spacer Arm Length	17.8 Å	[3]
Physical Form	White to off-white solid	
Solubility	Water soluble	[4]
Reactivity	Sulfhydryl groups (-SH)	[4]

Synthesis of Bis-Maleimide PEG Linkers

While **BM-PEG3** is readily available commercially, understanding its synthesis provides valuable context for its application. A general, representative protocol for the synthesis of a bis-maleimide PEG derivative is outlined below. This is a plausible synthetic route, though the precise industrial synthesis of **BM-PEG3** may be proprietary.

Representative Synthesis Protocol

The synthesis can be envisioned as a two-step process:

- Activation of the PEG Diol: The terminal hydroxyl groups of triethylene glycol are first activated, for example, by conversion to a better leaving group like a tosylate.
- Reaction with Maleimide: The activated PEG is then reacted with a source of the maleimide group to form the final product.

A more direct approach involves the reaction of a diamino-PEG with maleic anhydride, followed by cyclization.

Step 1: Formation of N-(amino-PEG3)-maleamic acid

- Dissolve 1,11-diamino-triethylene glycol in a suitable aprotic solvent such as dioxane.
- Add a solution of maleic anhydride in the same solvent dropwise at a controlled temperature (e.g., 70°C). A mild base like DMAP can be used as a catalyst.
- Allow the reaction to proceed for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-polar solvent like cold diethyl ether.
- Collect the solid product by filtration and wash with the precipitating solvent.

Step 2: Cyclization to form **BM-PEG3**

- Dissolve the intermediate from Step 1 in a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.
- Heat the mixture (e.g., at 80°C) for a defined period to induce cyclization to the maleimide.
- Remove the solvent under vacuum.
- Purify the resulting product, for instance, by recrystallization from a mixture of a polar and non-polar solvent (e.g., DCM and diethyl ether) to yield the final bis-maleimide PEG3 product.^[6]

Experimental Protocols for **BM-PEG3** Applications

The primary utility of **BM-PEG3** lies in its ability to crosslink molecules containing sulphydryl groups. Below are detailed protocols for two major applications: antibody-drug conjugation and PROTAC-mediated protein degradation.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing drug to an antibody via interchain disulfide bond reduction, followed by reaction with a bis-maleimide linker like **BM-PEG3**.

Materials:

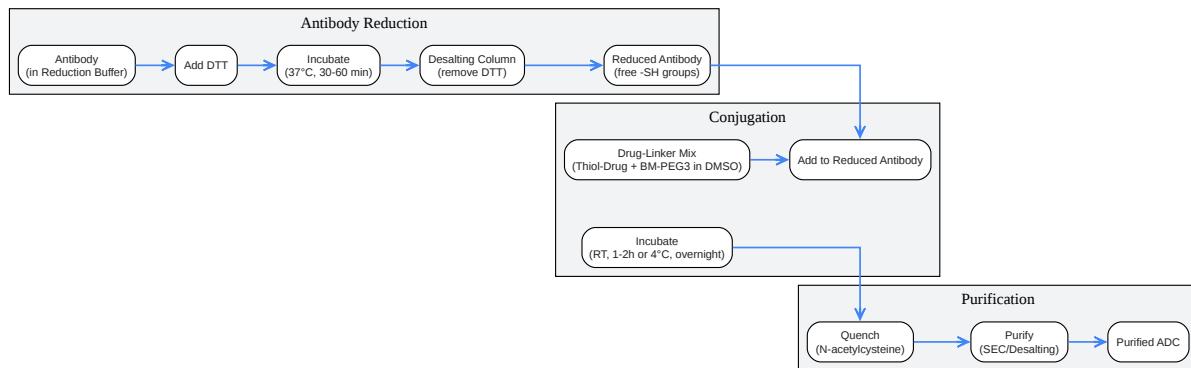
- Antibody (e.g., IgG)
- **BM-PEG3**
- Thiol-containing drug
- Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Reducing agent (e.g., Dithiothreitol - DTT)
- Quenching reagent (e.g., N-acetylcysteine)
- Desalting columns (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

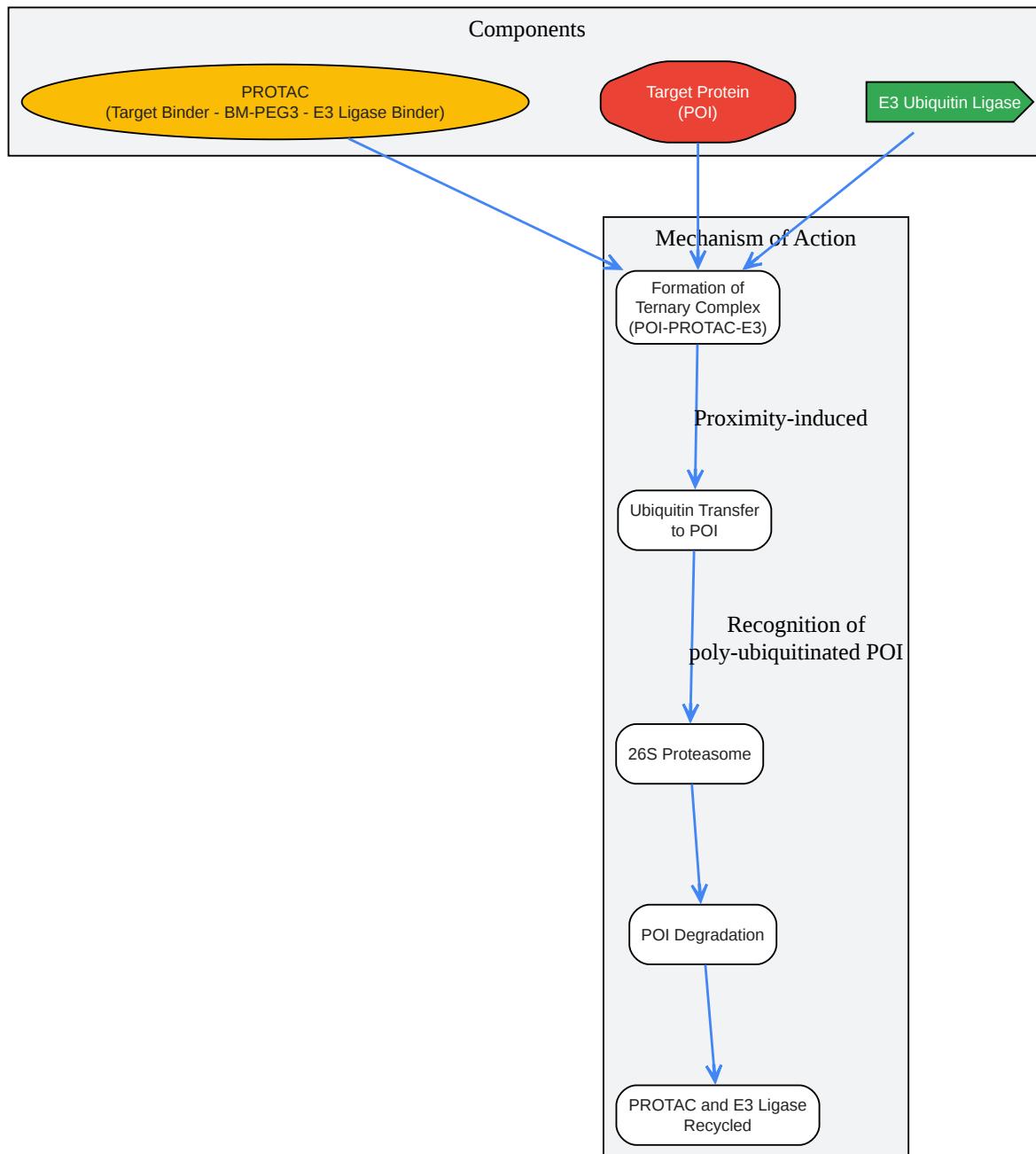
Procedure:

- Antibody Reduction:
 - Prepare the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.
 - Add a calculated molar excess of DTT to the antibody solution to achieve the desired number of free sulfhydryl groups. For partial reduction of hinge disulfides, a 2-5 fold molar excess is often a good starting point.
 - Incubate at 37°C for 30-60 minutes.
 - Immediately remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
- Conjugation Reaction:
 - Prepare a stock solution of the thiol-containing drug and **BM-PEG3** in a 1:1 molar ratio in anhydrous DMSO or DMF.

- Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker over the antibody is 5-10 fold.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching and Purification:
 - Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM.
 - Incubate for an additional 15-30 minutes.
 - Purify the resulting ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
 - Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

The following diagram illustrates the workflow for ADC synthesis.



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References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Bis-Mal-PEG | AxisPharm [axispharm.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) - CD BioSciences [celluars.com]
- 6. atlantis-press.com [atlantis-press.com]
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